N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is a synthetic small molecule featuring a 5-bromo-substituted indole core linked via an ethyl chain to an isonicotinamide moiety. The indole ring system, a common pharmacophore in medicinal chemistry, is substituted with a bromine atom at the 5-position, which enhances steric and electronic interactions in biological systems. This compound is structurally analogous to kinase inhibitors and antimicrobial agents, where indole and pyridine motifs are critical for target engagement .
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c17-14-1-2-15-13(11-14)5-9-20(15)10-8-19-16(21)12-3-6-18-7-4-12/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
HVLQVECNUOSCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCNC(=O)C3=CC=NC=C3)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to yield 5-bromoindole.
Alkylation: The 5-bromoindole is then alkylated with 2-bromoethylamine under basic conditions (e.g., using potassium carbonate) to form N-[2-(5-bromo-1H-indol-1-yl)ethyl]amine.
Amidation: Finally, the N-[2-(5-bromo-1H-indol-1-yl)ethyl]amine is reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, which can be categorized into the following areas:
- Antimicrobial Activity
- Anticancer Properties
- Neuropharmacological Effects
- Anti-inflammatory Properties
Antimicrobial Activity
Recent studies have shown that N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide possesses significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
In a study conducted by Judge et al., the compound was synthesized and tested against Mycobacterium tuberculosis, showing promising results with an MIC of approximately 1.7 µM .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
| Cell Line | IC50 Value | Observation |
|---|---|---|
| MCF-7 (breast cancer) | 15 µM | Dose-dependent decrease in viability |
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin receptor binding, which could lead to applications in treating anxiety and depression. Further research is needed to elucidate these effects in vivo.
Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory effects. In vitro studies using LPS-stimulated macrophages revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls. This highlights its potential as a therapeutic agent in inflammatory diseases.
| Cytokine | Reduction (%) | Experimental Model |
|---|---|---|
| TNF-alpha | ~50% | LPS-stimulated macrophages |
| IL-6 | ~50% | LPS-stimulated macrophages |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole and isonicotinamide moieties can enhance its potency and selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The bromine atom and the isonicotinamide group may also contribute to the compound’s biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide, a comparative analysis with structurally related compounds is provided below. Key comparisons focus on core scaffolds, substituents, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Scaffold Influence :
- The indole core in the target compound and ’s analog provides planar aromaticity, facilitating interactions with hydrophobic binding pockets. In contrast, the thiohydantoin core in derivatives introduces sulfur-based reactivity (e.g., thioamide redox sensitivity) and conformational rigidity .
Nitro vs. Methyl Groups (): The nitro group in 2D increases polarity and electrophilicity, whereas methyl groups in 3D/4D introduce steric effects, lowering melting points (e.g., 4D: 60–62°C vs. 2D: 210–213°C) .
Functional Group Contributions: Isonicotinamide (Target and ): The pyridine nitrogen enables hydrogen-bond acceptance and π-stacking, critical for kinase or receptor binding.
’s thiohydantoin derivatives may exhibit protease inhibition due to thioamide reactivity .
Biological Activity
N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an indole moiety, which is known for its significant biological properties. The bromine substitution on the indole ring enhances its pharmacological profile by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Similar compounds have demonstrated interactions with enzymes and receptors through both covalent and non-covalent mechanisms. These interactions can lead to alterations in gene expression, enzyme activity, and cellular signaling pathways, making them valuable in drug development .
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibitory effect | |
| Pseudomonas aeruginosa | Effective suppression | |
| Staphylococcus aureus | Limited activity |
The minimum inhibitory concentration (MIC) values for these bacteria were determined, demonstrating the compound's potential as an antimicrobial agent.
Anticancer Activity
The compound's anticancer potential has been explored in various studies. For example, derivatives of indole have shown effectiveness against different cancer cell lines:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| Human colon adenocarcinoma | 2.76 | High selectivity |
| Human renal cancer | 1.143 | Significant potency |
| Human ovarian adenocarcinoma | 9.27 | Moderate effectiveness |
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. Similar compounds have been reported to exhibit potent anti-inflammatory activity with low cytotoxicity, making them attractive for therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .
- Case Study on Cancer Cell Lines : Research involving various human tumor cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects, particularly against renal and ovarian cancer cells .
- Case Study on Structure–Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the indole structure can enhance biological activity, guiding future synthesis efforts aimed at improving efficacy and selectivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A typical approach involves reacting 5-bromoindole with a bromoethyl intermediate (e.g., 2-bromoethylisonicotinamide) in polar aprotic solvents like DMF or DMSO. NaH is often used as a base to deprotonate the indole nitrogen, enabling alkylation (e.g., 60% yield for analogous indole derivatives under similar conditions) .
- Key Considerations : Optimize reaction temperature (35–70°C) and stoichiometry (1:1.2 molar ratio of indole to alkylating agent) to minimize byproducts. Post-reaction purification involves precipitation in ice-water and column chromatography .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Analyze 1H and 13C NMR spectra to confirm the indole C-5 bromine substitution (δ ~7.3–7.5 ppm for aromatic protons) and ethyl linker (δ ~3.6–4.2 ppm for CH2 groups) .
- IR : Validate amide bonds (C=O stretch at ~1650–1680 cm⁻¹) and indole NH (broad peak at ~3200–3400 cm⁻¹) .
- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) for purity (>95%) and molecular ion confirmation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Refinement with SHELXL (via SHELX suite) is standard for small-molecule crystallography .
- Example : A related indole-isonicotinamide analog (C14H9BrClNO) showed a dihedral angle of 12.5° between indole and isonicotinamide planes, influencing ligand-receptor binding .
Q. What strategies mitigate time-dependent inhibition (TDI) of cytochrome P450 enzymes by this compound?
- Methodology :
- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and quantify NADPH-dependent depletion.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce metabolic activation. For example, RAF inhibitors with similar scaffolds showed reduced TDI via morpholine or hydroxyethoxy substitutions .
Q. How are structure-activity relationships (SARs) explored for bromoindole-isonicotinamide derivatives in kinase inhibition?
- Methodology :
- Kinase Profiling : Screen against a panel of kinases (e.g., RAF, JAK2) using ATP-competitive assays.
- SAR Insights : The 5-bromo group enhances hydrophobic interactions in kinase pockets, while the ethyl linker balances flexibility and rigidity. Substituting isonicotinamide with pyridinyl or benzimidazole moieties modulates selectivity (e.g., 10-fold higher potency for RAF vs. JAK2) .
Q. How to resolve contradictions in spectral data during characterization?
- Methodology : Cross-validate using complementary techniques:
- DEPT-135 NMR : Differentiate CH3/CH2/CH groups in complex spectra (e.g., δ 60–62 ppm for methyl carbons) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., indole H-4 vs. H-6 protons) .
- Elemental Analysis : Confirm Br content (theoretical ~20.5% for C16H13BrN3O) to validate stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
